![molecular formula C23H16Cl2F3N3OS B2384510 3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole CAS No. 383145-96-8](/img/structure/B2384510.png)
3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains dichlorobenzyl, phenyl, trifluoromethylphenoxy, and sulfanyl groups.Physical and Chemical Properties Analysis
This compound is a solid . Its SMILES string is NC1=NC (SCC (C (Cl)=C2)=CC=C2Cl)=NN1 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Routes and Chemical Reactivities : The 1,2,4-triazole derivatives, including compounds like the one you're interested in, have been the subject of numerous studies focusing on their synthesis and chemical properties. Research has shown various methods for synthesizing these compounds, highlighting their significance in medicinal chemistry due to their structural diversity and potential biological activities. One notable approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is recognized for its efficiency in synthesizing triazole derivatives. This method has been celebrated for its eco-friendly nature and potential in creating derivatives with significant biological activities (de Souza et al., 2019).
Biological Activities
Antimicrobial and Antifungal Properties : 1,2,4-triazole derivatives have demonstrated a broad spectrum of biological activities. For instance, they have been found to exhibit antimicrobial and antifungal properties. Studies have focused on the identification of new compounds within this class that show pronounced antibacterial and antifungal activity against pathogens like Staphylococcus aureus and Candida albicans. This highlights their potential as candidates for developing new antimicrobial and antifungal agents (Ohloblina, 2022).
Applications in Material Science and Industry
Corrosion Inhibition and Industrial Applications : Beyond their biological activities, 1,2,4-triazole derivatives have found applications in material science, particularly as corrosion inhibitors for metals and alloys. This application is crucial for protecting industrial machinery and infrastructure from degradation. The compounds' ability to form stable complexes with metal surfaces results in the formation of protective layers, thereby mitigating corrosion processes. This property extends the life span of metal components in various industrial settings, showcasing the versatility of 1,2,4-triazole derivatives in both biological and industrial applications (Hrimla et al., 2021).
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2F3N3OS/c24-17-10-9-15(20(25)12-17)14-33-22-30-29-21(31(22)18-6-2-1-3-7-18)13-32-19-8-4-5-16(11-19)23(26,27)28/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEODFVTRGVYCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)COC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
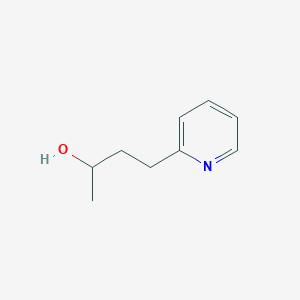
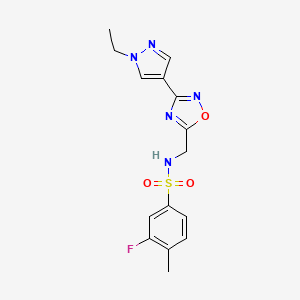
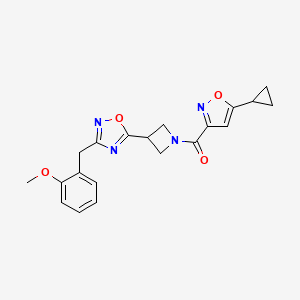
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)
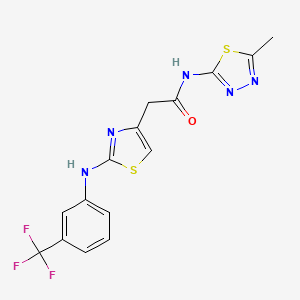
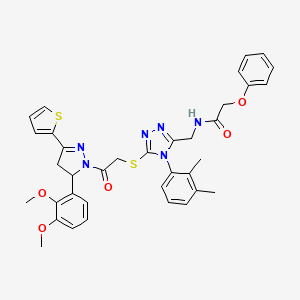
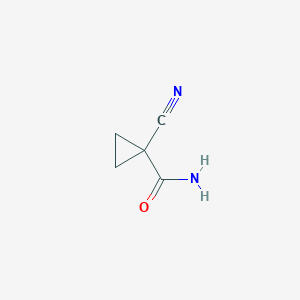
![N-cyclopropyl-N-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2384437.png)
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)
![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)
![N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B2384442.png)
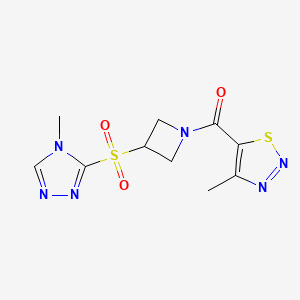
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2384449.png)
![5-Benzyl-4,5,6,7-Tetrahydropyrazolo[1,5-A]Pyrazine-7-Carbonitrile](/img/structure/B2384450.png)
